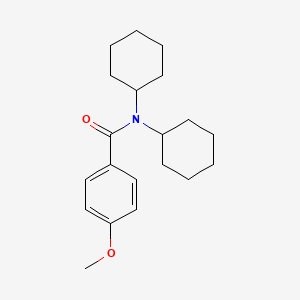

N,N-dicyclohexyl-4-methoxybenzamide

Description

N,N-Dicyclohexyl-4-methoxybenzamide is a substituted benzamide derivative characterized by a methoxy group at the para position of the benzene ring and two cyclohexyl groups attached to the amide nitrogen. This structural configuration confers high lipophilicity, making it suitable for studies involving crystal engineering and hydrophobic interactions.

Properties

IUPAC Name |

N,N-dicyclohexyl-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNMVLOOOQOJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst to improve the yield and reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzamide or 4-formylbenzamide.

Reduction: Formation of N,N-dicyclohexyl-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dicyclohexyl-4-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy group and the cyclohexyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

N,N-Dicyclohexyl-4-nitrobenzamide

- Crystallography : The nitro derivative crystallizes with two molecules per asymmetric unit, forming hydrogen bonds (N–H⋯O) that stabilize the lattice. This contrasts with the methoxy analog, where the electron-donating methoxy group may influence packing efficiency and solubility .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Substituents : Chloro (electron-withdrawing) and methyl (electron-donating) groups at positions 4 and 2, respectively.

- Fluorescence Properties : Exhibits strong fluorescence at λex 340 nm and λem 380 nm, optimized at pH 5 and 25°C. The methoxy group in N,N-dicyclohexyl-4-methoxybenzamide lacks such documented fluorogenic behavior, suggesting substituent-dependent photophysical activity .

4-Methoxy-N-methylbenzamide

Physicochemical Properties

- Lipophilicity : The dicyclohexyl groups in the target compound enhance hydrophobicity, whereas N-methyl or chloro-phenyl derivatives exhibit better solubility in polar solvents.

- Thermal Stability : Fluorescence studies of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide show stability over time at 25°C, whereas the thermal behavior of the dicyclohexyl analog remains unexplored .

Coordination Chemistry

Industrial and Analytical Utility

- Fluorometric Sensing: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide’s low LOD (0.2691 mg/L) and LOQ (0.898 mg/L) make it suitable for trace analysis. No comparable data exist for the dicyclohexyl compound .

- Crystallographic Studies : Both this compound and its nitro analog are subjects of structural reports, emphasizing their utility in understanding steric and electronic effects on crystal packing .

Biological Activity

N,N-Dicyclohexyl-4-methoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a benzamide structure, along with two cyclohexyl groups. This configuration influences its chemical reactivity and biological interactions significantly.

| Property | Details |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 279.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The methoxy group enhances its binding affinity to enzyme active sites, allowing it to act as an inhibitor. This mechanism has been explored in various studies, indicating its role in modulating enzyme activity and influencing biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes crucial for metabolic processes. For instance, it may interact with cyclooxygenase enzymes, which are involved in the inflammatory response. Such inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins, suggesting potential applications in anti-inflammatory therapies .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, experiments conducted on melanoma cells indicated that this compound could induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial pathway activation .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary investigations have indicated that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects against viruses such as HIV and hepatitis B virus (HBV). The exact mechanisms remain to be fully elucidated but may involve modulation of host cellular factors that inhibit viral replication .

Case Studies

- Anti-Inflammatory Effects : In a study focusing on inflammation models, this compound demonstrated significant inhibition of interleukin-6 and prostaglandin E2 production in lipopolysaccharide-induced human gingival fibroblasts. This suggests its potential utility in treating inflammatory diseases .

- Cancer Cell Line Studies : A series of experiments on various cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis. These findings support further exploration into its role as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.